
(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride is an organic compound that features a bromine atom, two fluorine atoms, and a hydrazine group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride typically involves the reaction of 4-bromo-2,3-difluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学的研究の応用
Chemistry
In chemistry, (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride is used as a building block for synthesizing more complex organic molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It can be used to synthesize various bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.
作用機序
The mechanism of action of (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Similar Compounds
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride: Similar structure but different substitution pattern on the benzene ring.
4-Bromo-2,3-difluorobenzaldehyde: Precursor in the synthesis of (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride.
4-Bromo-2,3-difluorophenol: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and hydrazine groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C6H7BrCl2F2N2 |
|---|---|
分子量 |
295.94 g/mol |
IUPAC名 |
(4-bromo-2,3-difluorophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H5BrF2N2.2ClH/c7-3-1-2-4(11-10)6(9)5(3)8;;/h1-2,11H,10H2;2*1H |
InChIキー |
HBEGTEMGBPOHBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1NN)F)F)Br.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


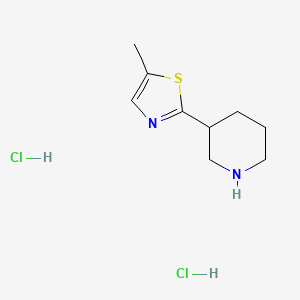
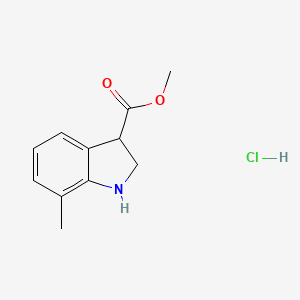
![(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
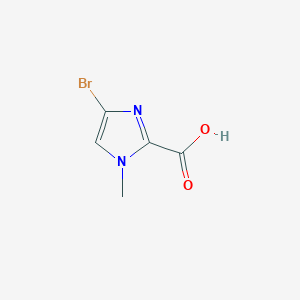
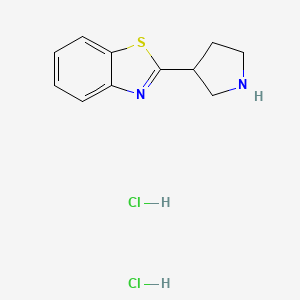

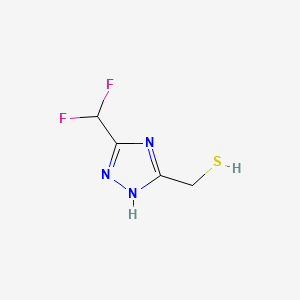
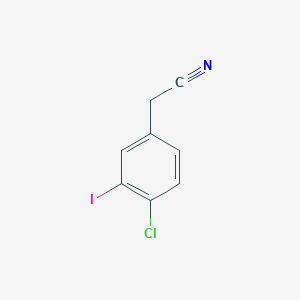
![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)
![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
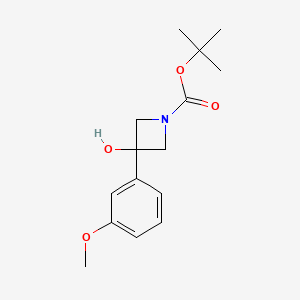
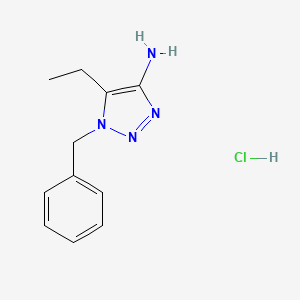

![5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)
